In-depth Technical Guide: (5-Fluoro-2-methoxypyridin-3-yl)methanol
In-depth Technical Guide: (5-Fluoro-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoro-2-methoxypyridin-3-yl)methanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methoxy group onto the pyridine scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the available chemical properties, and outlines a general synthetic approach. However, a notable scarcity of public-domain experimental data, including detailed spectroscopic information, specific physical constants, and biological activity studies, currently limits a full characterization of this compound.
Core Chemical Properties
(5-Fluoro-2-methoxypyridin-3-yl)methanol, with the CAS Number 874822-98-7, is a substituted pyridine methanol.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂ | [1] |
| Molecular Weight | 157.14 g/mol | [1] |
| CAS Number | 874822-98-7 | [1] |
Computed Physicochemical Data
While experimental data is limited, computational models provide insights into the molecule's characteristics.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.7216 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Note: The physical state of (5-Fluoro-2-methoxypyridin-3-yl)methanol is not definitively documented in publicly available sources. However, a structurally similar compound, (5-Methoxypyridin-3-yl)methanol, is described as a liquid.
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis of fluorinated and methoxylated pyridines often involves a sequence of nitration, halogenation, reduction, diazotization, and substitution reactions. A plausible, though unverified, route to the target compound is outlined below. The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key stages.
Caption: Conceptual synthetic pathway for (5-Fluoro-2-methoxypyridin-3-yl)methanol.
General Experimental Considerations (Hypothetical)
-
Step 1: Nitration of 2-Aminopyridine.
-
Protocol: 2-Aminopyridine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce a nitro group, predominantly at the 5-position.
-
Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
-
Step 2: Fluorination via Balz-Schiemann Reaction.
-
Protocol: The amino group of 2-amino-5-nitropyridine is converted to a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid. Thermal decomposition of this salt yields 2-fluoro-5-nitropyridine.
-
-
Step 3: Reduction of the Nitro Group.
-
Protocol: The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
-
Step 4: Bromination.
-
Protocol: Regioselective bromination at the 3-position of 2-amino-5-fluoropyridine can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
-
Step 5: Hydrolysis of the Amino Group.
-
Protocol: The 2-amino group is converted to a hydroxyl group via diazotization with sodium nitrite in an acidic medium, followed by heating to hydrolyze the diazonium salt.
-
-
Step 6: Methoxylation.
-
Protocol: The hydroxyl group of 3-bromo-5-fluoro-2-hydroxypyridine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
-
-
Step 7: Formylation.
-
Protocol: Introduction of a formyl group at the 3-position can be achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
-
Step 8: Reduction of the Aldehyde.
-
Protocol: The final step involves the reduction of the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.
-
Purification: The final product would likely require purification by column chromatography.
-
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR data for (5-Fluoro-2-methoxypyridin-3-yl)methanol are not available in the public domain. For structurally related compounds, NMR is a critical tool for confirming the substitution pattern on the pyridine ring.
Biological Activity and Drug Development Applications
There is currently no publicly available information on the biological activity or pharmacological properties of (5-Fluoro-2-methoxypyridin-3-yl)methanol. However, the presence of the fluorinated pyridine motif suggests its potential as a building block in drug discovery.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Fluorinated pyridines, in particular, are key components in a wide range of pharmaceuticals. The following diagram illustrates the general role of such building blocks in a typical drug discovery workflow.
Caption: Generalized role of fluorinated building blocks in a drug discovery pipeline.
Safety Information
Safety data for (5-Fluoro-2-methoxypyridin-3-yl)methanol is limited. One supplier indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.
Conclusion
(5-Fluoro-2-methoxypyridin-3-yl)methanol represents a potentially valuable, yet under-characterized, chemical entity for medicinal chemistry research. While its basic molecular properties are known, a significant data gap exists concerning its experimental physical constants, detailed synthetic protocols, and biological activity. Further research is required to fully elucidate the chemical and pharmacological profile of this compound and to explore its potential as a building block for the development of novel therapeutic agents. The proposed synthetic pathway and general considerations outlined in this guide provide a starting point for such investigations.
